

R-96544: A Technical Guide for Serotonin Research

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **R-96544**, a potent and selective 5-HT2A receptor antagonist. **R-96544** is the active metabolite of the prodrug R-102444. This document consolidates key pharmacological data, experimental methodologies, and relevant biological pathways to facilitate further research and development efforts in the field of serotonin signaling.

Core Pharmacological Data

R-96544 exhibits high affinity and selectivity for the 5-HT2A receptor. Its pharmacological profile has been characterized through various in vitro and in vivo studies, demonstrating its potential as a tool for investigating serotonergic systems and as a therapeutic agent.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for **R-96544** and its prodrug, R-102444.



Parameter	Value	Assay System	Reference
Ki (R-96544)	1.6 nM	5-HT2A Receptor Binding (Cat Platelet Membranes)	[1][2]
pA2 (R-96544)	10.4	Rat Caudal Artery Contraction	[3]

Table 1: Receptor Binding and Antagonist Potency of R-96544

Receptor	IC50 (nM)	Reference
5-HT2	2.2	[1][2]
α1-adrenergic	310	[1][2]
D2 dopamine	2400	[1][2]
5-HT1	3700	[1][2]
5-HT3	> 5000	[1][2]
β-adrenergic	> 5000	[1][2]

Table 2: Receptor Selectivity Profile of R-96544



Experimental Model	Compound	Dose Range	Effect	Reference
Caerulein- induced acute pancreatitis (rat)	R-102444 (p.o.)	10 - 100 mg/kg	Dose-dependent reduction in serum amylase and lipase	[4]
Pancreatic duct ligation-induced acute pancreatitis (rat)	R-102444 (p.o.)	0.3 - 10 mg/kg	Dose-dependent reduction in serum amylase and lipase	[4]
Choline-deficient, ethionine- supplemented diet-induced acute pancreatitis (mouse)	R-96544 (s.c., bid)	10 - 100 mg/kg	Reduction in serum amylase and attenuation of pancreatic necrosis, inflammation, and vacuolization	[4]
Spontaneous chronic pancreatitis (Wistar Bonn/Kobori rats)	R-102444 (in diet)	0.017% and 0.17%	Suppression of parenchymal destruction and adipose tissue replacement	[4]

Table 3: In Vivo Efficacy of R-96544 and R-102444 in Pancreatitis Models

Signaling Pathways and Mechanism of Action

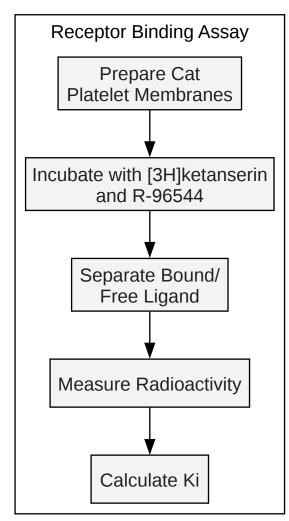
R-96544 acts as a competitive antagonist at the 5-HT2A receptor, a G protein-coupled receptor (GPCR) typically coupled to Gq/11. Activation of the 5-HT2A receptor by serotonin normally initiates a signaling cascade leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively, resulting in various cellular responses.

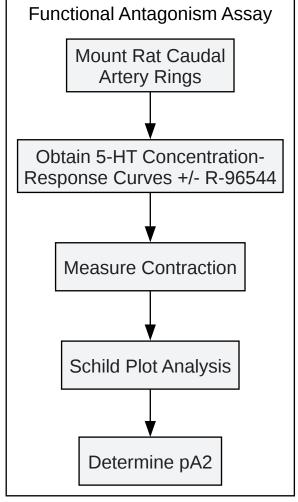


R-96544 blocks the initial binding of serotonin to the receptor, thereby inhibiting this downstream signaling.



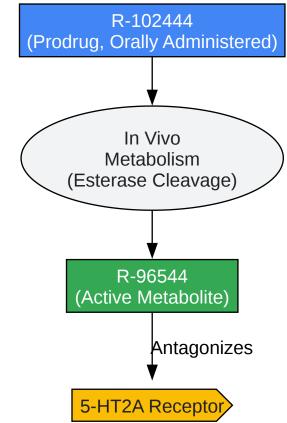
Experimental Workflow for In Vitro Assays







Prodrug to Active Metabolite Conversion



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